molecular formula C18H21N5O3S B2650046 N-(benzo[d]thiazol-2-yl)-2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide CAS No. 2178773-97-0

N-(benzo[d]thiazol-2-yl)-2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide

Cat. No. B2650046
M. Wt: 387.46
InChI Key: NSTWEDDUXLNDOU-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Some derivatives of the compound have shown significant antimicrobial activities. For instance, derivatives were synthesized and tested against pathogenic bacteria and Candida species, revealing a more effective action against fungi than bacteria. Specifically, compounds with dimethylpiperidine groups and chloro and methyl substituents on the benzothiazole ring exhibited notable anticandidal activity (Mokhtari & Pourabdollah, 2013). Similarly, a study on substituted 2-aminobenzothiazoles derivatives found them effective against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, with some compounds showing potent antimicrobial activity in both in-vitro and in-silico evaluations (Anuse et al., 2019).

Anticancer Applications

In the realm of anticancer research, benzothiazole derivatives have been investigated for their potential. A study synthesized and evaluated the antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, revealing that some compounds exhibited promising inhibitory effects on various cancer cell lines. Specifically, fused pyrimidine acetonitrile derivatives showed significant inhibitory activity, comparable to that of doxorubicin, a commonly used chemotherapy drug (Albratty et al., 2017).

Antioxidant and Anti-inflammatory Applications

Benzothiazole derivatives have also been explored for their antioxidant and anti-inflammatory properties. A series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and showed good antioxidant activity in various assays, with some compounds also exhibiting excellent anti-inflammatory activity (Koppireddi et al., 2013).

Molecular Design for Enhanced Solubility and Bioavailability

Research into the molecular design of benzothiazole derivatives has led to the identification of compounds with improved aqueous solubility and bioavailability, which is crucial for the development of potential pharmaceuticals. For example, a study on acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) inhibitors discovered derivatives with significant selectivity for ACAT-1 over ACAT-2, indicating potential for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-21-16(25)11-23(18(21)26)12-6-8-22(9-7-12)10-15(24)20-17-19-13-4-2-3-5-14(13)27-17/h2-5,12H,6-11H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTWEDDUXLNDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]acetamide

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